1-(Furan-2-yl)ethanol

Description

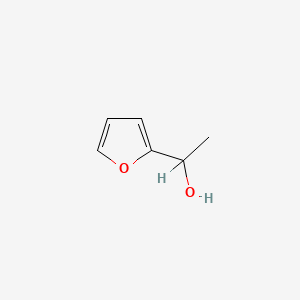

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABXUIWIFUZYQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863342 | |

| Record name | 2-Furanmethanol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-64-4, 55664-77-2 | |

| Record name | α-Methyl-2-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanmethanol, alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylfurfuryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055664772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanmethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furanmethanol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylfuran-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(Furan-2-yl)ethanol from Furfural: A Guide to Core Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-(Furan-2-yl)ethanol, a valuable chiral synthon, from the biomass-derived platform chemical, furfural. Two principal methodologies are explored: the direct, one-step conversion of furfural via a Grignard reaction and a two-step approach involving the synthesis and subsequent reduction of the intermediate, 2-acetylfuran. This document offers detailed experimental protocols, a comparative analysis of the synthetic routes, and reaction pathway visualizations to support researchers in the effective synthesis of this important compound.

Introduction: The Significance of this compound

This compound is a significant chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its furan moiety is a privileged scaffold in drug discovery, and the secondary alcohol provides a key functional handle for constructing more complex molecules. The synthesis of this alcohol from furfural, a readily available biorenewable chemical derived from hemicellulose, presents a sustainable alternative to petroleum-based routes. This guide details the two most prevalent and well-established methods for this transformation, providing the necessary technical details for laboratory implementation.

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route for this compound depends on factors such as desired yield, scalability, and access to specific reagents and equipment. The two primary pathways from furfural offer distinct advantages and challenges.

Route 1: Direct Synthesis via Grignard Reaction. This one-step method involves the nucleophilic addition of a methyl group to the carbonyl carbon of furfural using a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). A subsequent aqueous workup yields the racemic this compound.

Route 2: Two-Step Synthesis via 2-Acetylfuran. This approach first involves the conversion of furan to 2-acetylfuran through a Friedel-Crafts acylation reaction. Furan itself can be produced from furfural via catalytic decarbonylation. The resulting ketone, 2-acetylfuran, is then selectively reduced to this compound using a chemical reducing agent like sodium borohydride (NaBH₄).

The following table summarizes the key parameters for each pathway:

| Parameter | Route 1: Grignard Reaction | Route 2: 2-Acetylfuran Synthesis & Reduction |

| Starting Material | Furfural | Furan (from Furfural) |

| Key Reagents | Methylmagnesium halide (e.g., CH₃MgBr), Anhydrous Ether/THF | Acetic anhydride, Catalyst (e.g., H₃PO₄), Reducing agent (e.g., NaBH₄) |

| Number of Steps | 1 | 2 |

| Typical Yield | 81-98% | 2-Acetylfuran synthesis: 78-92%; Reduction: High (often quantitative with NaBH₄) |

| Selectivity | High for the desired secondary alcohol | High for both acylation and reduction steps |

| Key Considerations | Requires strictly anhydrous conditions; Grignard reagents are highly moisture-sensitive. | Two distinct reaction setups are needed; potential for byproduct formation in the acylation step. |

Pathway 1: Direct Synthesis via Grignard Reaction

This method is the most direct route from furfural. The core of the reaction is the formation of a new carbon-carbon bond by the nucleophilic attack of the highly polarized Grignard reagent on the electrophilic carbonyl carbon of furfural.

Reaction Mechanism & Workflow

The process begins with the preparation of the methylmagnesium halide, which then reacts with furfural to form a magnesium alkoxide intermediate. This intermediate is subsequently protonated during an aqueous workup to yield the final product.

An In-depth Technical Guide to the Stability and Degradation of 1-(Furan-2-yl)ethanol

Introduction

1-(Furan-2-yl)ethanol is a chiral secondary alcohol that serves as a valuable building block in the synthesis of fine chemicals and pharmaceuticals.[1] Its structure, featuring a reactive furan ring and a hydroxyl-bearing stereocenter, makes it an important intermediate for complex molecular architectures, including potential therapeutics.[2] However, the very features that make this molecule synthetically useful also contribute to its inherent instability. A comprehensive understanding of its stability profile and degradation pathways is paramount for researchers, process chemists, and drug development professionals to ensure the integrity, safety, and efficacy of resulting products. This guide provides a detailed examination of the factors governing the stability of this compound, elucidates its primary degradation mechanisms, and offers robust experimental protocols for its assessment.

Physicochemical Properties and Intrinsic Reactivity

The stability of this compound is intrinsically linked to its molecular structure. The furan ring is an electron-rich aromatic heterocycle susceptible to electrophilic attack, particularly under acidic conditions. The secondary alcohol group can be readily oxidized and can participate in dehydration or substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27948-61-4 ((R)-enantiomer) | [3][4] |

| Molecular Formula | C₆H₈O₂ | [4] |

| Molecular Weight | 112.13 g/mol | [3][4] |

| Appearance | Colorless to yellow liquid or low-melting solid | |

| Solubility | Good solubility in polar protic and aprotic solvents | [5] |

| Storage | Recommended: Freezer (-20°C), sealed in dry conditions | [3] |

The proximity of the hydroxyl group to the furan ring creates a benzylic-like system, which enhances the reactivity of the alcohol. Upon protonation, the resulting carbocation is stabilized by resonance with the electron-rich furan ring, predisposing the molecule to acid-catalyzed degradation.[6]

Major Degradation Pathways

The degradation of this compound is primarily driven by its susceptibility to acid catalysis, oxidation, and, to a lesser extent, thermal and photolytic stress.

Acid-Catalyzed Degradation: Polymerization and Dehydration

In the presence of acid, this compound is highly reactive.[6] The reaction is initiated by the protonation of the hydroxyl group, which then leaves as a water molecule to form a resonance-stabilized secondary carbocation. This intermediate is a key branching point for degradation. The most prevalent pathway, analogous to that of its parent compound furfuryl alcohol, is polymerization.[7][8][9] This process involves the electrophilic attack of the carbocation on the electron-rich furan ring of another molecule, leading to the formation of dimers, oligomers, and eventually a dark, cross-linked polymer.[9] This reaction can be vigorous and even explosive under certain conditions.[8] A competing, though less dominant, pathway is dehydration to form 2-vinylfuran.

Caption: Acid-catalyzed degradation of this compound.

Oxidative Degradation: Side-Chain and Ring Cleavage

Oxidation represents another significant degradation route. The most straightforward oxidative pathway is the conversion of the secondary alcohol to its corresponding ketone, 2-acetylfuran.[6][10] This is a common transformation and a key impurity to monitor.

More destructive oxidative processes involve the furan ring itself. Oxidative cleavage of furans can lead to the formation of 1,4-dicarbonyl compounds.[11] Further oxidation can break down the ring entirely, yielding smaller acidic molecules like maleic acid, acetic acid, and oxalic acid.[12] Studies on related alkylated furans have also shown that oxidation can produce highly polar, gasoline-insoluble gums and potentially hazardous organic peroxides.[13] This highlights the importance of protecting this compound from atmospheric oxygen, especially during long-term storage or at elevated temperatures.

Caption: Primary oxidative degradation pathways.

Thermal and Photodegradation

Thermal stress can promote degradation, primarily through dehydration.[14] Studies on the thermal degradation of furfuryl alcohol indicate that dehydration pathways are activated at temperatures around 140-160°C.[14][15] For this compound, this could lead to the formation of 2-vinylfuran.

Furan derivatives are also known to be photoreactive.[16][17] Upon exposure to UV radiation, particularly in concentrated solutions, they can undergo dimerization via [2+2] cycloaddition reactions.[16][17] While specific data for this compound is limited, this potential for photodegradation necessitates protection from light.

A Practical Guide to Stability Assessment

To characterize the stability profile of this compound and any drug substance or product containing it, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is essential.[18][19][20]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample under conditions more severe than accelerated stability testing.[19] The primary goals are to identify likely degradation products, elucidate degradation pathways, and, crucially, to prove the specificity of the analytical method.[20] A degradation of 10-20% is typically targeted to ensure that the primary degradation products are formed without being destroyed by excessive stress.[18]

Table 2: Illustrative Forced Degradation Results (Hypothetical)

| Stress Condition | % Degradation of Parent | No. of Degradants >0.1% | Major Degradant(s) |

| 0.1 M HCl, 60°C, 24h | >90% (Polymerization) | N/A (Insoluble) | Polymeric material |

| 0.1 M NaOH, 60°C, 24h | < 2% | 0 | None |

| 3% H₂O₂, RT, 24h | ~15% | 2 | 2-Acetylfuran, unknown polar species |

| Heat, 80°C, 72h | ~5% | 1 | 2-Acetylfuran |

| Photostability (ICH Q1B) | ~8% | 1 | Unknown |

| Control (RT, Dark) | < 1% | 0 | None |

Experimental Protocols

The following protocols provide a framework for conducting forced degradation studies. A concentration of 1 mg/mL is often a suitable starting point.[21]

Protocol 1: Forced Degradation Study of this compound

-

Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw and neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots and quench the reaction if necessary (e.g., by dilution) before analysis.

-

Thermal Degradation : Transfer the pure compound (solid or liquid) to a vial and place it in an oven at a controlled temperature (e.g., 80°C). At specified intervals, dissolve a weighed amount of the stressed solid in a solvent for analysis.

-

Photostability : Expose the sample (in a photostable, transparent container) to light conditions as specified in ICH guideline Q1B. A parallel sample wrapped in aluminum foil serves as a dark control.

-

Analysis : Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

-

Instrumentation : HPLC system with a diode array or multi-wavelength UV detector, equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution is typically required to separate the parent compound from polar and non-polar degradants.

-

Solvent A : Water with 0.1% formic acid or phosphoric acid (to improve peak shape).

-

Solvent B : Acetonitrile or Methanol.

-

-

Method Development :

-

Inject a standard solution of this compound to determine its retention time and peak shape.

-

Analyze the samples from the forced degradation study. The key objective is to optimize the gradient (e.g., starting at 5% B, ramping to 95% B) to achieve baseline separation between the parent peak and all process impurities and degradation products.

-

Use a Diode Array Detector to check for peak purity across all stressed samples. This ensures that no co-eluting peaks are hidden under the main analyte peak.

-

-

Validation : A method is considered "stability-indicating" once it can unambiguously quantify the analyte in the presence of its degradation products. This is a critical component of method validation as per ICH Q2(R1) guidelines.

Caption: Workflow for stability assessment and method development.

Storage and Handling Recommendations

Based on its chemical liabilities, the following storage and handling procedures are recommended to maintain the purity and integrity of this compound:

-

Temperature : Store in a freezer at or below -20°C to minimize thermal degradation and slow down potential oxidative reactions.[3]

-

Atmosphere : Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Containers should be tightly sealed.

-

Light : Protect from light by using amber vials or storing in the dark to avoid photodegradation.

-

pH : Avoid contact with acidic materials, which can catalyze rapid and potentially hazardous polymerization.

Conclusion

This compound is a molecule of significant synthetic utility, but its inherent reactivity demands careful consideration of its stability. The primary degradation pathways are acid-catalyzed polymerization and oxidation of both the side chain (to 2-acetylfuran) and the furan ring itself. It is also susceptible to thermal and photolytic stress. For professionals in research and drug development, a thorough understanding of these pathways, coupled with rigorous experimental evaluation through forced degradation studies and the use of validated stability-indicating methods, is not merely a regulatory requirement but a scientific necessity to ensure the quality and safety of its applications.

References

- Organic Reactions. (n.d.).

- Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology.

-

Zhang, Z., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. [Link]

- Christensen, E., et al. (n.d.). Experimental and Theoretical Study of Oxidative Stability of Alkylated Furans Used as Gasoline Blend Components.

-

ResearchGate. (n.d.). Oxidation of furans (Review). [Link]

-

MDPI. (2024). Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review. [Link]

-

Wikipedia. (n.d.). 2-Acetylfuran. [Link]

-

Trepo. (2024). Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. [Link]

-

ResearchGate. (2005). Photoreactive furan derivatives. [Link]

-

ResearchGate. (n.d.). Scheme 1. Formation of poly(furfuryl alcohol) by acid-catalyzed.... [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

University of Edinburgh Research Explorer. (2005). Photoreactive furan derivatives. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

National Institutes of Health. (n.d.). Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan. [Link]

-

Semantic Scholar. (n.d.). The Acid Catalyzed Polycondensation of Furfuryl Alcohol. [Link]

-

Fengchen Group. (n.d.). Exploring 2-Acetylfuran: Properties, Applications, and Manufacturing Excellence. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).... [Link]

-

ACS Publications. (n.d.). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. [Link]

- Google Patents. (n.d.). CN101357910A - Method for synthesizing 2-acetylfuran.

-

ResearchGate. (n.d.). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. [Link]

-

MDPI. (2020). Novel Routes in Transformation of Lignocellulosic Biomass to Furan Platform Chemicals: From Pretreatment to Enzyme Catalysis. [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

MDPI. (n.d.). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. [Link]

-

PubMed. (1998). Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines. [Link]

- Google Patents. (n.d.). CN102702143B - Method for preparing 2-acetylfuran.

-

ResearchGate. (n.d.). Acid-Catalyzed Furfuryl Alcohol Polymerization: Mechanism Investigation by the Raman Spectroscopy and Density Functional Theory Calculation. [Link]

-

PubMed. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. [Link]

-

ResearchGate. (n.d.). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 27948-61-4|(R)-1-(Furan-2-yl)ethanol|BLD Pharm [bldpharm.com]

- 4. (R)-1-(Furan-2-yl)ethanol | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] The Acid Catalyzed Polycondensation of Furfuryl Alcohol | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

- 12. researchgate.net [researchgate.net]

- 13. research-hub.nrel.gov [research-hub.nrel.gov]

- 14. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. research.ed.ac.uk [research.ed.ac.uk]

- 18. biopharminternational.com [biopharminternational.com]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Ubiquitous Presence of 1-(Furan-2-yl)ethanol in Foods and Beverages: A Technical Guide

An In-depth Exploration of its Formation, Occurrence, and Analysis for Researchers and Scientific Professionals

Abstract

1-(Furan-2-yl)ethanol is a significant volatile organic compound that contributes to the characteristic sensory profiles of a wide array of thermally processed foods and beverages. Formed primarily through the Maillard reaction and caramelization, its presence is an indicator of heat treatment and a key component of the desirable aromas in products like coffee, baked goods, and beer. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delves into the intricate chemical pathways of its formation, presents a detailed protocol for its quantification using modern analytical techniques, and briefly touches upon the toxicological context of furanic compounds. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.

Introduction: The Chemistry and Sensory Significance of this compound

This compound, a secondary alcohol also known as 2-furyl methyl carbinol, is a heterocyclic compound characterized by a furan ring substituted with an ethanol group.[1] As a volatile compound, it plays a crucial role in the flavor and aroma profiles of many foods and beverages, often imparting nutty, caramel-like, or bready notes.[2] Its formation is intrinsically linked to thermal processing, making it a key marker for the chemical changes that occur during cooking, baking, roasting, and brewing.[3][4] Understanding the distribution and formation of this compound is paramount for controlling and optimizing the sensory qualities of food products.

Natural Occurrence of this compound in the Human Diet

This compound and its parent compound, furfuryl alcohol, are found in a variety of heat-treated foods and beverages.[3][5] Its presence is a direct consequence of the complex chemical reactions initiated by heat. The concentration of these compounds can vary significantly depending on the food matrix, processing conditions (temperature and duration), and storage.[6]

Below is a summary of its occurrence in several key food and beverage categories.

Table 1: Occurrence of Furan Derivatives in Various Food and Beverage Products

| Food/Beverage Category | Key Products | Typical Concentration Range of Furan Derivatives | References |

| Beverages | Brewed Coffee, Canned Coffee, Beer, Wine, Fruit Juices | Brewed Coffee: up to 35,082 ng/g; Canned Coffee: up to 25,152 ng/g; Wine: 1-10 mg/L | [5][7][8][9] |

| Bakery Products | Bread, Cookies, Crackers, Donuts | Generally lower levels, e.g., Cookies: 0.57-1.48 ng/g | [7][10] |

| Processed Foods | Soy Sauce, Tomato Products, Canned & Jarred Foods | Soy Sauce: up to 9.4 µg/mL; Tomato Concentrate: up to 13.9 µg/g | [3][11] |

Note: The table includes data for furan and its derivatives, as analytical studies often quantify a range of these related compounds. Concentrations are highly variable.

Formation Pathways: The Chemistry of Flavor Generation

The generation of this compound in food is not a result of its addition as an ingredient but rather its de novo synthesis from precursors naturally present in the raw materials. The primary mechanisms are the Maillard reaction and caramelization.

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[4] This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of many cooked foods.[4][12] The formation of furanic compounds, including this compound, is a well-documented outcome of this pathway.[2][13]

The key steps involve:

-

Condensation: The carbonyl group of a reducing sugar reacts with the amino group of an amino acid to form an N-substituted glycosylamine.[14]

-

Rearrangement: The unstable glycosylamine undergoes an Amadori rearrangement to form a ketosamine.[14]

-

Degradation and Cyclization: The Amadori compound degrades through various pathways, including dehydration and fragmentation, leading to the formation of reactive intermediates like dicarbonyls. These intermediates can then cyclize to form furan rings.[2][13] Furfural, a key precursor, is formed and can be subsequently reduced to furfuryl alcohol or react with other molecules.

Caramelization

Caramelization is the thermal decomposition of sugars in the absence of amino acids.[4] At high temperatures, sugars break down and re-form into a complex mixture of compounds, including furan derivatives, which contribute to the characteristic caramel flavor and brown color.

The diagram below illustrates the central role of sugar degradation and the Maillard reaction in the formation of furanic precursors.

Caption: Formation pathways of this compound from common food precursors.

Analytical Methodologies for Quantification

Due to the high volatility of this compound and its presence at trace levels, its accurate quantification requires sensitive and specific analytical techniques.[15][16] The gold standard method is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace sampling technique.[15][17]

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in complex matrices like food.[16][18] A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where it adsorbs the volatile analytes. The fiber is then transferred to the GC inlet for thermal desorption and analysis.

Self-Validating Experimental Protocol: Quantification of this compound

This protocol provides a robust, self-validating methodology for the determination of this compound in a liquid matrix (e.g., coffee or beer).

Instrumentation:

-

GC system with a mass selective detector (MSD)

-

HS-SPME autosampler

-

SPME fiber: e.g., Carboxen/Polydimethylsiloxane (CAR/PDMS) is recommended for volatile compounds.[18]

Materials:

-

20 mL headspace vials with PTFE-faced septa

-

This compound analytical standard

-

Internal Standard (IS): d4-furan or a suitable deuterated analog.[17]

-

Sodium chloride (NaCl)

-

Methanol (for stock solutions)

-

Deionized water

Step-by-Step Methodology:

-

Standard Preparation:

-

Rationale: Accurate standards are the foundation of quantification. Gravimetric preparation minimizes errors from solvent volatility.

-

Protocol: Prepare a stock solution of this compound and the internal standard in methanol. Create a series of working standards by diluting the stock solution in deionized water to cover the expected concentration range in the samples.

-

-

Sample Preparation:

-

Rationale: Homogenization ensures a representative sample. Salting-out with NaCl increases the volatility of the analyte, enhancing its transfer to the headspace.[17]

-

Protocol:

-

Weigh 5 g of the liquid sample into a 20 mL headspace vial.

-

Add a known amount of the internal standard solution. (Self-Validation Point: The IS corrects for variations in extraction efficiency and injection volume).

-

Add 1 g of NaCl to the vial.

-

Immediately seal the vial with a septum cap.

-

Prepare a method blank using deionized water instead of the sample. (Self-Validation Point: Blanks confirm no contamination from the system or reagents).

-

-

-

HS-SPME Extraction:

-

Rationale: Equilibration time and temperature are critical parameters that must be optimized and kept consistent to ensure reproducible partitioning of the analyte between the sample and the headspace.[19]

-

Protocol:

-

Place the vial in the autosampler tray.

-

Equilibrate the sample at 60°C for 15 minutes with agitation.

-

Expose the SPME fiber to the headspace for 20 minutes at 60°C.

-

-

-

GC-MS Analysis:

-

Rationale: The GC column separates the analytes based on their boiling points and polarity. The MS detector provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

-

Protocol:

-

Desorption: Transfer the fiber to the GC inlet and desorb at 250°C for 3 minutes.

-

Column: Use a mid-polarity column (e.g., HP-5MS).[7]

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.

-

MS Parameters: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for this compound (e.g., m/z 112, 97, 81) and the internal standard.

-

-

-

Quantification:

-

Rationale: A calibration curve based on the response ratio of the analyte to the internal standard provides the most accurate quantification.

-

Protocol:

-

Generate a calibration curve by analyzing the working standards under the same conditions as the samples.

-

Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.

-

Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

-

-

Caption: HS-SPME-GC-MS workflow for this compound quantification.

Toxicological and Safety Considerations

The presence of furan and its derivatives in food is a subject of ongoing research and evaluation by public health agencies like the FDA and EFSA.[20] Furan itself has been classified as a "possible human carcinogen (Group 2B)" by the International Agency for Research on Cancer (IARC) based on animal studies.[3][21] Toxicological studies indicate that furan can be hepatotoxic (toxic to the liver) in animals at high doses.[15][21][22] While the levels of these compounds in most foods are low, dietary intake is the primary route of human exposure.[15][21] Therefore, understanding the occurrence and formation of these compounds is crucial for both food quality and safety assessments.

Conclusion

This compound is an integral component of the chemical landscape of thermally processed foods and beverages. Its formation via the Maillard reaction and other heat-induced pathways is fundamental to the development of desirable sensory characteristics. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS, provide the necessary sensitivity and specificity for its accurate quantification, enabling researchers to study its formation, stability, and impact on food quality. As interest in food safety and neo-formed contaminants continues, a thorough understanding of compounds like this compound will remain a key focus for the scientific community.

References

-

Mogol, B. A., & Gökmen, V. (2014). Furan in Thermally Processed Foods: A Review. Comprehensive Reviews in Food Science and Food Safety. [Link]

-

Toxicity and carcinogenity of furan in human diet. (2021). ResearchGate. [Link]

-

Meng, D., Zhang, F., Jia, W., Jiao, J., & Zhang, Y. (2024). Understanding the health implications of furan and its derivatives in thermally processed foods: occurrence, toxicology, and mixture analysis. Current Opinion in Food Science. [Link]

-

Owczarek, K., Krejpcio, Z., & Krol, E. (2022). Assessment of Furan and Its Derivatives Intake with Home Prepared Meals and Characterization of Associated Risk for Polish Infants and Toddlers. National Institutes of Health. [Link]

-

Locas, C. P., & Yaylayan, V. A. (2004). Origin and Mechanistic Pathways of Formation of the Parent Furan--A Food Toxicant. Journal of Agricultural and Food Chemistry. [Link]

-

Toxicity of Furan. (2010). ChemistryViews. [Link]

-

U.S. Food and Drug Administration. (2006). Determination of Furan in Foods. FDA. [Link]

-

Vranová, J., & Ciesarová, Z. (2009). Furan in Food – a Review. Czech Journal of Food Sciences. [Link]

-

Formation of furan and furan derivatives in model systems and food products. (n.d.). Technische Universität Berlin. [Link]

-

Proposed pathways and precursors of furan. (n.d.). ResearchGate. [Link]

-

Origin and Mechanistic Pathways of Formation of the Parent FuranA Food Toxicant. (2004). ResearchGate. [Link]

-

Lee, S., & Lee, K. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. [Link]

-

Maillard reaction. (n.d.). Wikipedia. [Link]

-

Watson, D. (2008). The Determination of Furan in Foods — Challenges and Solutions. LCGC International. [Link]

-

Huang, Y. F., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

-

Hartel, R. W., & von Elbe, J. H. (2019). The Maillard Reaction. San Diego State University. [Link]

-

Hossain, M. A., et al. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. National Institutes of Health. [Link]

-

Methods for the determination of furan in food. (2007). JRC Publications Repository. [Link]

-

Lachenmeier, D. W., & Monakhova, Y. B. (2017). The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens? ResearchGate. [Link]

-

Understanding the Maillard Reaction. (n.d.). FutureLearn. [Link]

-

Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties. (2022). ResearchGate. [Link]

-

Mesías, M., et al. (2020). Formation, Identification, and Occurrence of the Furan-Containing β-Carboline Flazin Derived from l-Tryptophan and Carbohydrates. ACS Publications. [Link]

-

Dependence of coffee furan composition on brewing method. (n.d.). ResearchGate. [Link]

-

Lachenmeier, D. W., & Monakhova, Y. B. (2017). The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens? National Institutes of Health. [Link]

-

Use of Coffee Bean Bagasse Extracts in the Brewing of Craft Beers: Optimization and Antioxidant Capacity. (2022). National Institutes of Health. [Link]

-

How Significant is Alcohol Loss from Baked Food? A Case Study. (n.d.). gtfch.org. [Link]

-

How to brew award winning imperial coffee stout. (2024). YouTube. [Link]

Sources

- 1. This compound | High-Purity Research Chemical [benchchem.com]

- 2. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 4. Maillard reaction - Wikipedia [en.wikipedia.org]

- 5. The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of furan and furan derivatives in model systems and food products - American Chemical Society [acs.digitellinc.com]

- 7. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. gtfch.org [gtfch.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. futurelearn.com [futurelearn.com]

- 15. Assessment of Furan and Its Derivatives Intake with Home Prepared Meals and Characterization of Associated Risk for Polish Infants and Toddlers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. fda.gov [fda.gov]

- 18. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 19. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 20. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Toxicity of Furan - ChemistryViews [chemistryviews.org]

Toxicological Profile of 1-(Furan-2-yl)ethanol: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive toxicological profile of 1-(Furan-2-yl)ethanol (CAS No. 27948-61-4), a furan-containing secondary alcohol. Due to the limited availability of direct toxicological data for this specific compound, this guide establishes a robust profile by leveraging extensive data from structurally related and metabolically similar compounds, primarily furan and furfuryl alcohol. The core of furan toxicology lies in its metabolic activation by cytochrome P450 enzymes to the highly reactive intermediate, cis-2-butene-1,4-dial (BDA). This guide elucidates this critical metabolic pathway, details the mechanisms of BDA-induced cytotoxicity and genotoxicity, and outlines the key toxicological endpoints of concern, including hepatotoxicity and carcinogenicity. Furthermore, this document provides detailed experimental protocols for the in vitro and in vivo assessment of these toxicological endpoints, offering a framework for the safety evaluation of this compound and other furan derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of furan-containing compounds.

Introduction and Chemical Identity

This compound is a secondary alcohol characterized by a furan ring substituted with an ethanol group at the second position. It is a chiral compound and is utilized in chemical synthesis and potentially as a flavoring agent.[1] Its toxicological profile is intrinsically linked to the chemistry of the furan moiety, a common structural motif in a variety of natural and synthetic compounds. The presence of the furan ring is a key determinant of its metabolic fate and potential for toxicity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 27948-61-4 | [3] |

| Molecular Formula | C₆H₈O₂ | [2] |

| Molecular Weight | 112.13 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 170 °C | [4] |

| Flash Point | 65 °C | [4] |

| Solubility | Miscible with water and common organic solvents | [4] |

Metabolic Fate and Mechanism of Toxicity

The toxicological potential of furan-containing compounds is predominantly dictated by their metabolic activation. The primary pathway of concern involves the oxidation of the furan ring by cytochrome P450 enzymes, particularly CYP2E1, to a highly reactive and electrophilic intermediate.[5]

Metabolic Activation to cis-2-Butene-1,4-dial (BDA)

Caption: Proposed metabolic pathway of this compound.

Detoxification Pathways

The primary detoxification pathway for the reactive BDA intermediate is conjugation with glutathione (GSH), a reaction that can occur both spontaneously and be catalyzed by glutathione S-transferases (GSTs). The resulting GSH-BDA conjugate is then further metabolized and excreted in the urine.[8] The balance between the rate of BDA formation and its detoxification via GSH conjugation is a critical determinant of the extent of cellular damage.

Key Toxicological Endpoints

Based on the toxicological profiles of furan and furfuryl alcohol, the primary toxicological concerns for this compound are hepatotoxicity, genotoxicity, and carcinogenicity.

Hepatotoxicity

The liver is the primary target organ for furan-induced toxicity due to the high concentration of CYP2E1 enzymes responsible for its metabolic activation.[9] Acute and sub-chronic exposure to furan in rodents leads to dose-dependent liver injury characterized by necrosis, apoptosis, and inflammation.[10][11]

Table 2: Summary of Hepatotoxicity Data for Furan and Furfuryl Alcohol

| Compound | Species | Exposure Route | Key Findings | NOAEL/LOAEL | Reference |

| Furan | Rat | Oral (gavage) | Mild histological lesions in the liver. | NOAEL: 0.03 mg/kg bw/day | [10] |

| Furan | Mouse | Oral (gavage) | Histological changes in the liver. | NOAEL: 0.12 mg/kg bw/day | [11] |

| Furfuryl Alcohol | Rat, Mouse | Inhalation | Lesions in the nasal respiratory and olfactory epithelium. | - | [12] |

Genotoxicity

The genotoxicity of furan is a subject of ongoing research, with some studies suggesting a genotoxic mode of action, at least in part.[10] The reactive metabolite, BDA, can form adducts with DNA, which can lead to mutations and chromosomal aberrations if not repaired.[7] However, short-term genotoxicity tests for furan have produced mixed results.[13]

Carcinogenicity

Furan is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence of carcinogenicity in experimental animals.[14] Chronic oral exposure to furan has been shown to cause liver tumors (hepatocellular and cholangiocarcinomas) in both rats and mice.[14] The carcinogenic mechanism is thought to be a combination of genotoxic and non-genotoxic effects, including chronic cytotoxicity and regenerative cell proliferation.

Regulatory Context and Safety Evaluation

As a potential flavoring substance, the safety of this compound would be evaluated by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). These evaluations often group structurally related compounds. Furfuryl alcohol and other furan derivatives have been evaluated by both JECFA and EFSA.[13][14][15]

JECFA has established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight for furfural and a number of related substances, including furfuryl alcohol.[14] EFSA's Flavouring Group Evaluations (FGEs) on furan derivatives, such as FGE.13, FGE.66, and FGE.67, provide a framework for assessing the safety of these compounds.[13][15][16][17] For instance, in FGE.67, a No-Observed-Adverse-Effect Level (NOAEL) of 22.6 mg/kg bw per day was derived for 2-acetylfuran.[15] These values for structurally similar compounds provide important benchmarks for a preliminary risk assessment of this compound.

Experimental Protocols for Toxicological Assessment

A thorough toxicological evaluation of this compound would involve a battery of in vitro and in vivo assays. The following protocols are based on established methods for assessing the toxicity of furan and its derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Methodology:

-

Cell Culture: Plate hepatic cells (e.g., HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50).

In Vitro Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

-

Cell Treatment: Expose a suitable cell line (e.g., TK6 or HepG2) to various concentrations of this compound, with and without metabolic activation (S9 mix).

-

Cell Embedding: Embed the treated cells in low-melting-point agarose on microscope slides.

-

Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

In Vivo Acute Oral Toxicity Study (OECD 423)

This study provides information on the short-term toxicity of a substance after a single oral dose.

Caption: Workflow for an in vivo acute oral toxicity study.

Methodology:

-

Animal Selection: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar rats).

-

Dosing: Administer a single oral dose of this compound to a small group of animals (e.g., 3 animals) at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg).

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Step-wise Procedure: Depending on the outcome of the initial dose, either stop the test or dose another group of animals at a lower or higher dose.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Classification: Based on the number of mortalities at different dose levels, classify the substance according to its acute toxicity.

In Vivo Sub-chronic Toxicity Study (OECD 408)

This 90-day study provides information on the potential adverse effects of repeated oral exposure to a substance.

Methodology:

-

Animal Selection: Use both male and female rodents (e.g., Sprague-Dawley rats).

-

Dosing: Administer this compound daily by gavage at three or more dose levels for 90 days. Include a control group.

-

In-life Observations: Monitor clinical signs, body weight, and food consumption throughout the study.

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Organ Weights and Histopathology: Conduct a full necropsy, weigh major organs, and perform histopathological examination of a comprehensive set of tissues.

-

Data Analysis: Analyze the data to identify any treatment-related adverse effects and determine a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion and Future Directions

The toxicological profile of this compound is predicted to be dominated by the metabolic activation of its furan ring to the reactive intermediate, cis-2-butene-1,4-dial. This mechanism strongly suggests a potential for hepatotoxicity, genotoxicity, and, upon chronic exposure, carcinogenicity. While direct toxicological data for this compound is scarce, the extensive database on furan and structurally related compounds like furfuryl alcohol provides a solid foundation for a preliminary safety assessment.

Future research should focus on obtaining direct experimental data for this compound to validate the predictions made in this guide. Key areas for investigation include:

-

Metabolism studies: To confirm the formation of BDA and characterize the specific metabolic profile of this compound.

-

In vitro genotoxicity testing: A comprehensive battery of assays to clarify its mutagenic and clastogenic potential.

-

In vivo toxicity studies: Acute and sub-chronic studies to determine its target organs and establish a NOAEL.

Such data will be crucial for a definitive risk assessment and for ensuring the safe use of this compound in any potential application.

References

-

National Toxicology Program. (1993). Toxicology and Carcinogenesis Studies of Furan (CAS No. 110-00-9) in F344/N Rats and B6C3F1 Mice (Gavage Studies). NTP TR 402. [Link]

-

Morigel, G., et al. (2008). Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells. Mutagenesis, 23(6), 459-464. [Link]

-

EFSA Panel on Food Additives and Flavourings (FAF), et al. (2021). Scientific Opinion on Flavouring Group Evaluation 67, Revision 3 (FGE.67Rev3): consideration of 23 furan-substituted compounds evaluated by JECFA at the 55th, 65th, 69th and 86th meetings. EFSA Journal, 19(2), e06362. [Link]

-

Gill, S., et al. (2010). Subchronic oral toxicity study of furan in Fischer-344 rats. Toxicologic pathology, 38(5), 793-803. [Link]

-

JECFA. (2000). Furfuryl alcohol. WHO Food Additives Series: 46. [Link]

-

EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF), et al. (2009). Flavouring Group Evaluation 66 (FGE.66): Consideration of furfuryl alcohol and related flavouring substances evaluated by JECFA (55th meeting) structurally related to Furfuryl and furan derivatives with and without additional side chain substituents and heteroatoms evaluated by EFSA in FGE.13 (2005). EFSA Journal, 7(2), 957. [Link]

- Ravindranath, V., & Reed, D. J. (1990). In vivo and in vitro effects of furan on the biliary excretion of glutathione and its metabolites in the rat. Archives of biochemistry and biophysics, 278(1), 224-231.

-

EFSA Panel on Food Additives and Flavourings (FAF), et al. (2021). Scientific Opinion on Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3): furfuryl and furan derivatives with and without additional side-chain substituents and heteroatoms from chemical group 14. EFSA Journal, 19(2), e06386. [Link]

-

JECFA. (2000). Furfuryl alcohol and related substances. In Safety evaluation of certain food additives and contaminants. World Health Organization. [Link]

-

EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2005). Opinion of the Scientific Panel on food additives, flavourings, processing aids and materials in contact with food (AFC) related to Flavouring Group Evaluation 13 (FGE.13); Furfuryl and furan derivatives with and without additional side-chain substituents and heteroatoms from chemical group 14. EFSA Journal, 3(7), 264. [Link]

-

Peterson, L. A. (2006). Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical research in toxicology, 19(5), 611-622. [Link]

-

Byrns, M. C., & Peterson, L. A. (2006). Identification of furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-links. Chemical research in toxicology, 19(11), 1495-1501. [Link]

-

Kremer, C., et al. (2023). Metabolic pathway and formation of the investigated renal furan metabolites. ResearchGate. [Link]

-

Walum, E. (1998). Acute oral toxicity. Environmental health perspectives, 106 Suppl 2(Suppl 2), 497-503. [Link]

-

Gill, S., et al. (2011). Subchronic oral toxicity study of furan in B6C3F1 mice. Toxicologic pathology, 39(3), 496-505. [Link]

- Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(5), 611-622.

- Byrns, M. C., & Peterson, L. A. (2006). Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Cross-links. Chemical Research in Toxicology, 19(11), 1495-1501.

- Bidinotto, L. T., et al. (2023). Acute and sub-chronic toxicity studies of the ethanol extract of Erythrina fusca Lour. fruit via oral administration in mice. Journal of Ethnopharmacology, 315, 116666.

- Belsare, D. P., et al. (2014). Acute and sub-acute oral toxicity of ethanol extract of Cassia fistula fruit in male rats. International Journal of Pharmaceutical Sciences and Research, 5(9), 3749.

-

Peterson, L. A. (2006). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. [Link]

-

ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. ResearchGate. [Link]

-

Wikipedia. (n.d.). Furfuryl alcohol. Wikipedia. [Link]

- Knecht, K. T., et al. (1993). In vivo formation of a free radical metabolite of ethanol. Archives of biochemistry and biophysics, 303(2), 339-342.

- Suseem, S. R., & Saral, A. M. (2024). Evaluation of acute and subacute oral toxicity induced by ethanol extract of Boletus griseipurpureus Corner in male mice: Blood parameters and histopathological studies. Journal of Ethnopharmacology, 321, 117524.

-

PubChem. (n.d.). CID 144165158 | C12H16O4. PubChem. [Link]

-

National Toxicology Program. (1999). TR-482: Furfural Alcohol (CASRN 98-00-0) in F344/N Rats and B6C3F1 Mice (Inhalation Studies). National Toxicology Program. [Link]

- Bidinotto, L. T., et al. (2014). Acute and sub-acute oral toxicity of ethanol extract of Cassia fistula fruit in male rats. Avicenna journal of phytomedicine, 4(6), 393-401.

-

PubChem. (n.d.). Furfuryl Alcohol. PubChem. [Link]

- Ren, Y., et al. (2012). Substitute materials of furfuryl alcohol in furan resin used for foundry and their technical properties. China Foundry, 9(1), 66-70.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CID 144165158 | C12H16O4 | CID 144165158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 27948-61-4|(R)-1-(Furan-2-yl)ethanol|BLD Pharm [bldpharm.com]

- 4. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

- 5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Subchronic oral toxicity study of furan in Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 14. WHO | JECFA [apps.who.int]

- 15. Scientific Opinion on Flavouring Group Evaluation 67, Revision 3 (FGE.67Rev3): consideration of 23 furan-substituted compounds evaluated by JECFA at the 55th, 65th, 69th and 86th meetings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 17. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

Physical properties of 1-(Furan-2-yl)ethanol (boiling point, solubility)

Introduction

1-(Furan-2-yl)ethanol is a versatile chiral synthon and a significant biochemical intermediate in advanced organic synthesis and medicinal chemistry.[1] Its structure, featuring a polar furan ring and a hydroxyl group, makes it a valuable building block for creating more complex heterocyclic systems. A thorough understanding of its physical properties, particularly its boiling point and solubility, is paramount for its effective handling, application in synthetic protocols, and development in purification and formulation processes. This guide provides a comprehensive overview of these key physical characteristics, supported by detailed experimental methodologies for their determination.

Core Physical Properties of this compound

The physical behavior of this compound is dictated by its molecular structure—a combination of the aromatic, heterocyclic furan moiety and a short-chain alcohol. This combination imparts a moderate polarity and the capacity for hydrogen bonding, which are crucial determinants of its boiling point and solubility profile.

Data Presentation

The key quantitative physical property data for this compound is summarized in the table below.

| Physical Property | Value | Source(s) |

| Boiling Point | 167-170 °C (at 760 mmHg) | [2] |

| Solubility | See detailed assessment below | [2][3] |

Solubility Profile: A Deeper Dive

While extensive quantitative solubility data across a wide range of solvents is not always readily available in public literature, a robust qualitative and predictive assessment can be made based on fundamental chemical principles and empirical observations from analogous structures.

The principle of "like dissolves like" is the cornerstone for predicting solubility. The hydroxyl (-OH) group in this compound is polar and capable of acting as both a hydrogen bond donor and acceptor. The furan ring, while aromatic, contains an oxygen atom that contributes to the molecule's overall polarity. This dual character suggests a favorable interaction with polar solvents.

Its structural analog, furfuryl alcohol, is known to be miscible with water and soluble in common organic solvents, which strongly suggests a similar solubility pattern for this compound.[3][4]

Qualitative Solubility Assessment

| Solvent Class | Representative Solvents | Expected Solubility | Rationale for Interaction |

| Polar Protic | Methanol, Ethanol, Water | High / Miscible | The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents.[1][3] |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High to Moderate | The polarity of these solvents facilitates favorable dipole-dipole interactions with the polar functional groups of this compound.[1][3] |

| Halogenated | Dichloromethane, Chloroform | Moderate to Low | While less polar, these solvents can still effectively solvate the molecule. It is reported as soluble in chloroform.[2][3] |

| Esters | Ethyl Acetate | Moderate | The ester group provides sufficient polarity for dipole-dipole interactions. It is reported as slightly soluble in ethyl acetate.[2][3] |

| Nonpolar | Hexane, Toluene | Low | The significant disparity in polarity between the polar solute (this compound) and nonpolar solvents limits solubility.[3] |

Experimental Determination of Physical Properties

To ensure scientific rigor, direct experimental verification of physical properties is essential. The following sections detail robust, self-validating protocols for determining the boiling point and solubility of this compound.

Protocol 1: Boiling Point Determination via the Thiele Tube Method

This microscale method is highly efficient for determining the boiling point of a liquid with a small sample volume. The principle hinges on the definition of a boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5]

Caption: Workflow for Boiling Point Determination.

-

Apparatus Assembly: Secure a small test tube (e.g., a Durham tube) to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer's bulb.

-

Sample Preparation: Add approximately 0.5 mL of this compound into the test tube.

-

Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Heating: Clamp the entire assembly so it is suspended in a Thiele tube filled with mineral oil. The oil level should be above the sample but below the top of the test tube. Gently heat the side arm of the Thiele tube with a microburner or heat gun.[6] This design ensures uniform heat distribution via convection.

-

Observation: As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles. When the boiling point is reached, the vapor pressure of the sample will overcome the atmospheric pressure, resulting in a rapid and continuous stream of bubbles exiting the capillary tube.[7]

-

Measurement: Once a vigorous stream of bubbles is observed, remove the heat source. The liquid will begin to cool, and its vapor pressure will decrease. The moment the bubble stream ceases and the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure. Record the temperature at this exact moment; this is the boiling point.[6]

Protocol 2: Solubility Determination via the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature. It is a direct measure of the saturation point of the solute in the solvent.

Caption: Workflow for Solubility Determination.

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., water, ethanol, hexane). The key is to add enough solute so that undissolved solid remains, ensuring a saturated solution.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath (e.g., set to 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that the system reaches thermodynamic equilibrium.[3] The presence of undissolved solid at the end of this period is crucial as it confirms saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.

-

Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter it through a syringe filter (e.g., 0.45 µm PTFE or nylon) into a clean analysis vial. This step is critical to remove all undissolved microcrystals, which would otherwise lead to an overestimation of solubility.

-

Quantification: Analyze the concentration of this compound in the filtered saturated solution using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]

-

Data Analysis: Construct a calibration curve using standard solutions of this compound of known concentrations. Use the response from the analytical instrument for the saturated solution to determine its concentration from the calibration curve. This concentration is the equilibrium solubility of the compound in that specific solvent at the tested temperature.[3]

Conclusion

This compound exhibits a boiling point of 167-170 °C and demonstrates a solubility profile characteristic of a moderately polar alcohol. It is expected to be highly soluble in polar solvents and sparingly soluble in nonpolar solvents. The provided experimental protocols offer robust and reliable frameworks for the precise determination of these critical physical properties, empowering researchers in chemistry and drug development to utilize this important chemical intermediate with confidence and accuracy.

References

- Navigating the Solubility Landscape of this compound in Organic Solvents: A Technical Guide. (n.d.). BenchChem.

- This compound | High-Purity Research Chemical. (n.d.). BenchChem.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY. (n.d.). CLASS.

- Furfuryl Alcohol. (n.d.). PubChem.

- 1-(2-FURYL)ETHAN-1-OL. (n.d.). ChemicalBook.

- Determination of Melting points and Boiling points. (n.d.). Learning Space.

- DETERMINATION OF BOILING POINTS. (n.d.).

- BOILING POINT DETERMINATION. (n.d.).

- 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.

- Furfuryl alcohol. (n.d.). Wikipedia.

Sources

- 1. This compound | High-Purity Research Chemical [benchchem.com]

- 2. 1-(2-FURYL)ETHAN-1-OL | 4208-64-4 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

- 5. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

Quantum chemical calculations for 1-(Furan-2-yl)ethanol

An In-Depth Technical Guide to the Quantum Chemical Calculation of 1-(Furan-2-yl)ethanol

This guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. As a valuable chiral building block in modern organic synthesis, a deep understanding of its structural, electronic, and spectroscopic properties is paramount for its application in pharmaceutical and materials science.[1][2] Computational chemistry offers a powerful, predictive lens to elucidate these characteristics at the molecular level, guiding experimental design and accelerating discovery.[3][4]

Foundational Principles: The 'Why' Behind the 'How'

Before embarking on the practical aspects of the calculations, it is crucial to understand the theoretical underpinnings that govern our choice of methodology. The goal is not merely to generate data, but to produce scientifically sound and experimentally relevant results.

The Power of Density Functional Theory (DFT)

For organic molecules like this compound, Density Functional Theory (DFT) strikes an optimal balance between computational accuracy and resource efficiency.[5][6] Unlike more computationally expensive wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach has proven remarkably successful for predicting geometries, vibrational frequencies, and electronic properties of a wide range of molecules.[3][7] A popular and reliable choice for many organic systems is the B3LYP hybrid functional, which combines the strengths of Hartree-Fock theory with density functional approximations.[8][9][10]

The Language of Molecules: Choosing the Right Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[11] The choice of basis set directly impacts the accuracy and cost of a calculation.[12] A larger, more flexible basis set will yield more accurate results but will require significantly more computational time.

-

Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)) : These are widely used for their efficiency and good performance with organic molecules.[13] The numbers indicate the number of Gaussian functions used to describe core and valence orbitals. The characters in parentheses denote the addition of specific functions:

-

(d) or *: Polarization functions on heavy (non-hydrogen) atoms, allowing for non-spherical electron density distribution, which is critical for describing chemical bonds.[11][14]

-

(d,p) or **: Adds polarization functions to hydrogen atoms as well, important for systems involving hydrogen bonding.[11][13][14]

-

+: Diffuse functions , which are essential for describing systems with diffuse electron density, such as anions or in calculations of long-range interactions.[11]

-

-

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ) : These sets are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, particularly for post-Hartree-Fock calculations.[11][15]

For a molecule like this compound, a basis set such as 6-311+G(d,p) provides a robust starting point, offering a good description of both bonding and the potential for hydrogen bonding involving the hydroxyl group.[15]

The Computational Workflow: A Step-by-Step Blueprint

The process of a comprehensive quantum chemical analysis follows a logical sequence of steps, each building upon the last. This workflow ensures that the final calculated properties are derived from a physically meaningful and stable molecular structure.

Protocol 1: Geometry Optimization and Frequency Analysis

This protocol is the cornerstone of the entire study. An inaccurate geometry will lead to erroneous results for all other calculated properties.

-

Structure Input : Obtain the initial 3D coordinates for this compound. This can be done using molecular building software or by downloading from a database like PubChem.[16][17]

-

Conformational Search (Crucial Insight) : Due to the presence of rotatable single bonds (C-C and C-O), this compound can exist in multiple conformations (rotamers).[9][18] A thorough conformational search is necessary to identify the global energy minimum. However, for this guide, we will focus on optimizing the initially provided structure. A full research study should explore the potential energy surface related to the dihedral angles of the ethanol substituent.

-

Calculation Setup : In a quantum chemistry software package (e.g., Gaussian, GAMESS, Q-Chem), specify the following:[19][20][21]

-

Job Type : Opt Freq (Optimization followed by Frequency calculation).

-

Method : B3LYP.

-

Basis Set : 6-311+G(d,p).

-

Charge : 0 (neutral molecule).

-

Multiplicity : 1 (singlet state).

-

-

Execution and Verification : Run the calculation. Upon completion, verify the following:

-

The optimization has converged successfully.

-

The frequency calculation yields zero imaginary frequencies . A single imaginary frequency indicates a transition state, not a stable minimum.

-

-

Data Extraction : From the output file, extract the optimized Cartesian coordinates, thermochemical data (enthalpy, Gibbs free energy), and the calculated vibrational frequencies and IR intensities.[22][23]

Analysis of Calculated Properties

With a validated, optimized structure, we can now analyze the molecule's intrinsic properties.

Structural and Thermochemical Data

The optimized geometry provides the most stable arrangement of the atoms in the gas phase. Key bond lengths, bond angles, and dihedral angles can be tabulated and compared with experimental data for furan and related alcohols to validate the chosen level of theory.[5][23]

| Parameter | Description | Calculated Value (Å or °) |

| Bond Lengths | ||

| O1-C2 | Furan Ring C-O Bond | Value |

| C5-O1 | Furan Ring C-O Bond | Value |

| C6-O2 | Ethanol C-O Bond | Value |

| O2-H | Hydroxyl Bond | Value |

| Bond Angles | ||

| C2-O1-C5 | Furan Ring Angle | Value |

| C(furan)-C6-O2 | Ethanol Linkage Angle | Value |

| Thermochemistry | ||

| Enthalpy | Standard Enthalpy | Value (Hartree/particle) |

| Gibbs Free Energy | Standard Gibbs Free Energy | Value (Hartree/particle) |

| Note: Placeholder "Value" would be replaced with actual output from a calculation. |

Vibrational Spectroscopy

The calculated harmonic frequencies correspond to the fundamental vibrational modes of the molecule. These can be used to simulate an infrared (IR) spectrum, which is invaluable for interpreting experimental spectra.[7][8] It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP/6-311+G(d,p)) to the calculated frequencies to better match experimental anharmonic values.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Vibrational Mode Assignment |

| ~3800 | ~3650 | High | O-H Stretch |

| ~3200 | ~3070 | Medium | Furan C-H Stretches |

| ~3000 | ~2880 | Medium | Alkyl C-H Stretches |

| ~1550 | ~1490 | Strong | Furan C=C Ring Stretches |

| ~1100 | ~1050 | Strong | C-O Stretch |

| Note: Frequencies are approximate and serve as examples. |

Electronic Frontier Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity.[5][24]

-

HOMO : Represents the ability to donate an electron (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring.

-

LUMO : Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap : The energy difference between these orbitals relates to the molecule's chemical stability and the energy required for electronic excitation.

| Property | Description | Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied MO | Value |

| E(LUMO) | Energy of the Lowest Unoccupied MO | Value |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Value |

Protocol 2: Simulating the UV-Vis Spectrum with TD-DFT

To investigate how the molecule interacts with light, we can simulate its electronic absorption spectrum.

-

Structure Input : Use the fully optimized geometry from Protocol 1.

-

Calculation Setup :

-

Job Type : TD-SCF or TD.

-